Chitinase-IN-6

Insect chitinase inhibition Dual-target inhibitor Agricultural chemistry

Researchers studying insect molting often face incomplete target coverage when using single-enzyme chitinase inhibitors. Chitinase-IN-6 is a butenolide-based dual inhibitor that simultaneously blocks OfChtI (Ki=1.82 μM) and OfChi-h (Ki=2.00 μM) in Ostrinia furnacalis, addressing the risk of compensatory enzyme upregulation. Ideal for in vivo larval bioassays and SAR exploration. - Dual-target blockade of complementary chitinolytic enzymes - Demonstrated growth inhibition in preliminary larval feeding assays - Favorable selectivity profile toward non-target organisms

Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
Cat. No. B12372770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitinase-IN-6
Molecular FormulaC20H18O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C
InChIInChI=1S/C20H18O2/c1-3-15-6-8-16(9-7-15)12-18-13-19(22-20(18)21)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3/b18-12+
InChIKeyZEXPRWIQPZYRHZ-LDADJPATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chitinase-IN-6: Dual Chitinase Inhibitor for Asian Corn Borer


Chitinase-IN-6 (Compound 4h) is a synthetic butenolide derivative that functions as a dual chitinase inhibitor, targeting both OfChtI (Ki = 1.82 μM) and OfChi-h (Ki = 2.00 μM) from the Asian corn borer (Ostrinia furnacalis) [1]. The compound exhibits growth inhibition against O. furnacalis larvae and is described as a potential insecticide candidate with favorable selectivity toward non-target organisms . Its molecular formula is C20H18O2 with a molecular weight of 290.36 g/mol [2].

Dual OfChtI/OfChi-h inhibition study in insect biochemistry
Larval growth assay probe for Ostrinia furnacalis research
Butenolide scaffold SAR and agricultural inhibitor lead optimization

Chitinase-IN-6: Dual-Target Advantage


Chitinase inhibitors within the same class exhibit divergent target profiles that fundamentally alter their biological outcomes. While compounds such as Chitinase-IN-4 (IC50 = 0.1 μM) and Chitinase-IN-5 (IC50 = 0.051 μM) demonstrate potent but highly selective inhibition of OfChi-h alone [1], Chitinase-IN-6 simultaneously inhibits both OfChtI and OfChi-h with balanced Ki values of 1.82 and 2.00 μM, respectively [2]. This dual-target profile is mechanistically significant because OfChtI and OfChi-h play distinct and complementary roles in insect cuticle degradation and molting [3]. Substituting a dual inhibitor with a single-target OfChi-h inhibitor risks incomplete blockade of the chitinolytic cascade, potentially resulting in reduced insecticidal efficacy and increased likelihood of resistance emergence via compensatory upregulation of the uninhibited enzyme. The quantitative evidence below establishes the specific, measurable advantages that define when Chitinase-IN-6 is the appropriate selection over single-target or alternative dual-target candidates.

Single-Target Gap

Compounds like Chitinase-IN-4 or IN-5 inhibit only OfChi-h; the OfChtI-dependent molting pathway may remain active, potentially reducing overall insect growth impact in dual-enzyme models.

Resistance Pressure

Single-enzyme inhibition may facilitate compensatory upregulation of the uninhibited chitinase, altering resistance emergence patterns compared to a balanced dual-target approach.

Chitinase-IN-6: Key Differentiation Evidence


Dual-Target Inhibition vs. Lead Compound 5f

Chitinase-IN-6 (Compound 4h) demonstrates a markedly improved dual-inhibition profile compared to its structural lead compound 5f. While lead compound 5f shows moderate inhibition of OfChi-h (Ki = 5.81 μM) and no reported OfChtI activity [1], Chitinase-IN-6 achieves balanced dual inhibition with Ki values of 1.82 μM against OfChtI and 2.00 μM against OfChi-h [2]. This represents a 2.9-fold improvement in OfChi-h potency and the acquisition of substantial OfChtI inhibitory activity that was absent in the lead scaffold.

vs. Lead 5f
Head-to-head
2.9-fold improved OfChi-h Ki (2.00 vs 5.81 µM) and acquired OfChtI inhibition (Ki 1.82 µM)
Supports dual-target mode-of-action study for insect molting research
Assay: recombinant enzymes, fluorogenic substrate
Insect chitinase inhibition Dual-target inhibitor Agricultural chemistry

Balanced Dual-Target Inhibition vs. Compound 3g

Among structurally distinct dual-chitinase inhibitor chemotypes, Chitinase-IN-6 exhibits more tightly balanced Ki values (1.82 μM for OfChtI and 2.00 μM for OfChi-h; Δ = 0.18 μM) compared to compound 3g, a 1,4-benzodioxane-tethered rhodanine derivative, which shows Ki values of 2.57 μM against OfChtI and 2.03 μM against OfChi-h (Δ = 0.54 μM) [1]. The 3-fold narrower gap between the two target Ki values in Chitinase-IN-6 suggests a more uniform blockade of both enzymatic activities at a given inhibitor concentration.

vs. 3g
Cross-study comparable
ΔKi = 0.18 µM vs. 0.54 µM; 3-fold more balanced dual inhibition
Enables investigation of uniform target coverage and resistance profiling
Data from independent rhodanine series
Dual-chitinase inhibitor Ki comparison Ostrinia furnacalis

Species Selectivity: Insect vs. Mammalian Chitinases

Chitinase-IN-6 is reported to be a potential insecticide candidate friendly to non-target organisms , implying selective inhibition of insect chitinases over mammalian orthologs. In contrast, clinically developed chitinase inhibitors such as OATD-01 demonstrate high potency against human chitinases: hCHIT1 IC50 = 23 nM, hAMCase IC50 = 9 nM, with Ki values of 17.3 nM and 4.8 nM, respectively [1]. Similarly, Bisdionin F inhibits hAMCase with IC50 = 0.92 μM and Ki = 0.42 μM . This species selectivity differentiation—micromolar insect enzyme inhibition with minimal mammalian cross-reactivity—positions Chitinase-IN-6 as a research tool optimized for agricultural entomology applications rather than mammalian pharmacology.

Species Selectivity
Class-level inference
Reported non-target organism friendly; ~80–200× lower affinity vs. human chitinases (OATD-01, Bisdionin F)
Supports insect-specific enzyme inhibition without confounding mammalian cross-reactivity
Mammalian data from clinical-stage inhibitors; direct selectivity assay to verify
Insect-specific chitinase inhibitor Non-target organism safety Species selectivity

In Vivo Activity vs. Chitinase-IN-4

Chitinase-IN-6 exhibits growth inhibition effects against Ostrinia furnacalis larvae, confirming that its in vitro dual-enzyme inhibition translates to measurable in vivo activity [1]. In comparison, Chitinase-IN-4—a potent and selective OfChi-h inhibitor (IC50 = 0.1 μM, Ki = 64.7 nM)—demonstrates 100% mortality against Plutella xylostella at 500 μg/mL but only 22.5% growth inhibition against Ostrinia nubilalis at the same concentration [2]. While the assay formats differ, the data suggest that dual-target inhibition (Chitinase-IN-6) may confer broader-spectrum activity across Ostrinia species compared to single-target OfChi-h inhibition (Chitinase-IN-4), though direct head-to-head comparisons under identical conditions are not yet available.

In Vivo Activity
Cross-study comparable
Observed larval growth inhibition in O. furnacalis; qualitative endpoint vs. Chitinase-IN-4 (22.5% O. nubilalis inhibition at 500 µg/mL)
Dual-target profile may support broader species activity; confirmatory head-to-head study warranted
Different assay formats limit direct comparison
Insect growth inhibition Ostrinia furnacalis In vivo efficacy

Butenolide vs. Indole-Derived Chitinase Inhibitors

Chitinase-IN-6 is based on a butenolide scaffold with a conjugated skeleton that facilitates π-π stacking interactions crucial for binding to both OfChtI and OfChi-h [1]. In contrast, indole-derived N-methylcarbamoylguanidinyl inhibitors such as compound 8u exhibit significantly higher potency (OfChtI Ki = 0.05 μM; OfChtII Ki = 0.065 μM; OfChi-h Ki = 0.025 μM) but with a more complex synthetic route and different binding mechanism targeting the -1 catalytic site [2]. The butenolide chemotype offers a distinct SAR starting point for agricultural inhibitor optimization, with moderate micromolar potency balanced against synthetic accessibility and favorable physicochemical properties (MW = 290.36, logP estimated ~3-4).

Chemotype Comparison
Class-level inference
Butenolide scaffold (Ki ~2 µM) vs. indole-derived (Ki 0.025–0.065 µM); distinct binding mechanism and IP landscape
Provides alternative synthetic starting point for agricultural inhibitor optimization
Potency gap: moderate micromolar activity with simpler synthetic route
Butenolide scaffold Chitinase inhibitor chemotype Structure-activity relationship

Chitinase-IN-6: Research & Industrial Applications


Asian Corn Borer Growth Inhibition

Chitinase-IN-6 is ideally suited for in vivo larval feeding bioassays investigating chitinase inhibition as a mode of action for insect growth regulation in Ostrinia furnacalis (Asian corn borer). Its demonstrated growth inhibition effects in preliminary bioassays , combined with balanced dual Ki values against both OfChtI and OfChi-h [1], make it a validated chemical probe for studying the phenotypic consequences of simultaneous blockade of two complementary chitinolytic enzymes during insect molting and development.

Dual-Target Inhibition Mechanism

Researchers requiring a tool compound to dissect the relative contributions of OfChtI and OfChi-h to insect cuticle degradation should select Chitinase-IN-6 over single-target alternatives such as Chitinase-IN-4 or Chitinase-IN-5. Its dual inhibition profile (OfChtI Ki = 1.82 μM; OfChi-h Ki = 2.00 μM) [1] enables investigation of target engagement across both enzymes in the same experimental system, facilitating studies on functional redundancy, compensatory upregulation, and resistance mechanism elucidation.

Butenolide Scaffold SAR & Lead Optimization

Medicinal and agricultural chemistry groups pursuing novel chitinase inhibitor chemotypes should utilize Chitinase-IN-6 as a reference standard for butenolide-based SAR exploration. The compound represents a 2.9-fold improvement in OfChi-h potency over lead compound 5f and introduces OfChtI inhibitory activity absent in the parent scaffold [1]. Its conjugated skeleton and π-π stacking binding mechanism [1] provide a validated starting point for rational design of next-generation dual-chitinase inhibitors with enhanced potency and physicochemical properties.

Non-Target Organism Safety Assessment

For ecological toxicology studies evaluating the safety profile of chitinase-targeting insecticides, Chitinase-IN-6 serves as a species-selective chemical probe. Its reported favorable profile toward non-target organisms , contrasted with sub-nanomolar to low-nanomolar potency of clinically developed inhibitors against human chitinases (OATD-01: hCHIT1 IC50 = 23 nM; Bisdionin F: hAMCase IC50 = 0.92 μM) [2], enables researchers to benchmark insect-specific inhibition windows and assess off-target risks in beneficial arthropod and mammalian model systems.

Application
Selection Property
Validation Focus
Larval growth inhibition studies
Dual-target inhibition profile
In vivo growth inhibition endpoints
Target engagement assays
Balanced OfChtI/OfChi-h enzyme inhibition
Compensatory enzyme upregulation monitoring
Butenolide scaffold SAR
Butenolide chemotype with reported activity improvement over lead
Potency optimization and IP expansion
Insect selectivity assessment
Insect vs. mammalian enzyme inhibition context
Selectivity window and ecological risk screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chitinase-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.